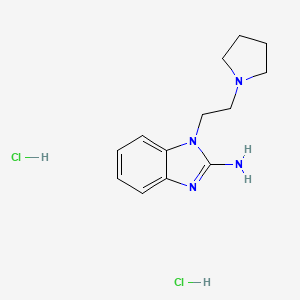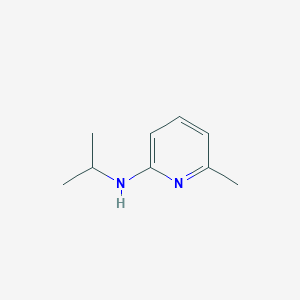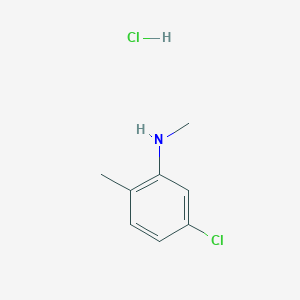
5-Chloro-N,2-dimethylaniline hydrochloride
Descripción general
Descripción
5-Chloro-N,2-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H11Cl2N . Its average mass is 192.086 Da and its monoisotopic mass is 191.026855 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a dimethylamino group attached . The exact positions of these substituents on the benzene ring differentiate this compound from other similar compounds.Aplicaciones Científicas De Investigación
Synthesis and Material Development
5-Chloro-N,2-dimethylaniline hydrochloride is a chemical compound that finds its application predominantly in the field of organic synthesis and material science. For instance, it has been used in the synthesis of novel uracils and related derivatives with antimicrobial activities. Al-Turkistani et al. (2011) demonstrated its utility in preparing alkyl-substituted uracils, which were tested for in vitro activities against a panel of bacteria and yeast-like pathogenic fungus, Candida albicans. Some compounds synthesized showed potent broad-spectrum antibacterial activity, while others displayed moderate activity against Gram-positive bacteria (Al-Turkistani et al., 2011).
Similarly, Guizzardi et al. (2000) explored its role in photochemical reactions to produce heterocycles from the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, pyrrole, and thiophene, leading to the smooth formation of 2-(4-N,N-dimethylaminophenyl) heterocycles. This process exemplifies its application in generating complex organic structures through photochemical pathways, highlighting its versatility in synthetic chemistry (Guizzardi et al., 2000).
Environmental and Health Studies
The compound has also been investigated for its environmental presence and potential health impacts. Gonçalves et al. (2001) studied the synthesis, characterization, and DNA adduct formation potential of 2,6-dimethylaniline derivatives, providing insights into the mechanisms of action of aromatic amines that might pose a carcinogenic risk. This research is crucial for understanding the molecular toxicology of related compounds and their interactions with DNA, which could have implications for assessing cancer risk associated with exposure to such chemicals (Gonçalves et al., 2001).
Analytical Chemistry Applications
Moreover, the chemical has found use in analytical chemistry, as demonstrated by Belal et al. (2015), who developed a high-performance liquid chromatography (HPLC) method for the simultaneous estimation of diclofenac sodium and lidocaine hydrochloride in the presence of this compound and other related substances. This method showcases the compound's role in facilitating the detection and quantification of pharmaceuticals and their impurities, underscoring its importance in ensuring drug purity and safety (Belal et al., 2015).
Mecanismo De Acción
Pharmacokinetics
Based on its chemical structure, it is likely to be well-absorbed in the gastrointestinal tract . The compound’s bioavailability, metabolism, and excretion patterns remain to be determined.
Action Environment
The action, efficacy, and stability of 5-Chloro-N,2-dimethylaniline Hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes. For instance, the compound’s storage temperature should be ambient .
Propiedades
IUPAC Name |
5-chloro-N,2-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQVPSIEKHCIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675167 | |
| Record name | 5-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-18-0 | |
| Record name | Benzenamine, 5-chloro-N,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride](/img/structure/B1462819.png)

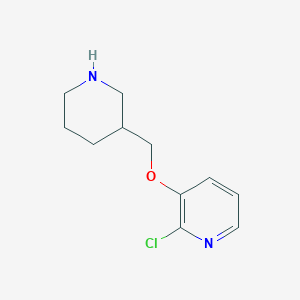
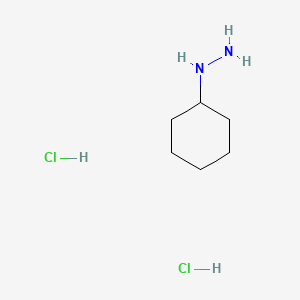
![3-[(4-Methoxyphenoxy)methyl]pyrrolidine](/img/structure/B1462823.png)



